molecular formula C10H9ClO4 B1417856 (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid CAS No. 915921-98-1

(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid

Cat. No. B1417856
CAS RN: 915921-98-1
M. Wt: 228.63 g/mol
InChI Key: LGLSIVKEHGQKRR-UHFFFAOYSA-N
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Description

“(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid” is a chemical compound with the molecular weight of 228.63 . It has been identified as a potential antibacterial agent .


Synthesis Analysis

The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClO4/c11-7-5-9-8 (14-1-2-15-9)3-6 (7)4-10 (12)13/h3,5H,1-2,4H2, (H,12,13) . This indicates the presence of a 1,4-benzodioxane ring system in the molecule .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 228.63 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antibacterial Agent

This compound has shown promise as an antibacterial agent. It has been reported to inhibit bacterial biofilm growth significantly, which is a crucial factor in combating bacterial infections . The ability to prevent biofilm formation can be particularly useful in medical devices and implants, where bacterial biofilms are a common problem.

Anti-inflammatory Research

The anti-inflammatory properties of compounds containing the benzo-1,4-dioxane subunit, such as (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid , have been studied . This research is vital for developing new medications to treat chronic inflammatory diseases.

Adrenergic Antagonists Synthesis

The synthesis of stereoisomers containing the benzo-1,4-dioxane subunit has been explored for their potential as α- and β- adrenergic antagonists . These compounds could be used to treat conditions like hypertension and cardiac arrhythmias.

Chemical Library Inclusion

Sigma-Aldrich includes (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid in its collection of rare and unique chemicals for early discovery researchers . This highlights the compound’s potential for various innovative research applications.

properties

IUPAC Name

2-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c11-7-5-9-8(14-1-2-15-9)3-6(7)4-10(12)13/h3,5H,1-2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLSIVKEHGQKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650933
Record name (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915921-98-1
Record name (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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